2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), a sulfanyl group (-SH), and a benzothiazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would form a heterocyclic ring, while the other groups would likely be attached to different carbon atoms in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties Research in the field of organic chemistry has explored the synthesis of compounds similar to 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole, focusing on their synthesis pathways and chemical properties. For example, a study by Lomov (2019) discusses the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, a compound with potential as an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019). This indicates the relevance of similar compounds in drug synthesis pathways.
Potential Medicinal Applications Compounds with structures similar to the subject chemical have been explored for their potential medicinal applications. A study by Kočí et al. (2002) evaluated the in vitro antimycobacterial activity of benzothiazole derivatives against Mycobacterium tuberculosis, showcasing the antimicrobial potential of similar compounds (Kočí et al., 2002). Another study by Pınar et al. (2004) tested benzoxazole, benzimidazole, and benzothiazole derivatives for their eukaryotic DNA topoisomerase II inhibitory activity, suggesting their use in cancer therapy (Pınar et al., 2004).
Physicochemical and Electrochemical Properties Research on the physicochemical and electrochemical properties of related compounds includes the work by Beloglazkina et al. (2007), which explored the synthesis, adsorption on gold surfaces, and electrochemical characterization of benzothiazole derivatives. This study indicates potential applications in material science and electrochemistry (Beloglazkina et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3S2/c22-21(23,24)14-4-3-5-15(11-14)29-12-13-8-9-19(17(10-13)26(27)28)31-20-25-16-6-1-2-7-18(16)30-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNYBPMKYGLRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.